REACTION_CXSMILES
|
C([O:3][C:4](=[O:26])[C:5]([C:12]1[CH:24]=[CH:23][C:22]2[C:21]3[C:16](=[CH:17][CH:18]=[C:19]([Cl:25])[CH:20]=3)[NH:15][C:14]=2[CH:13]=1)(C)[C:6](OCC)=O)C.Cl>C(O)(=O)C>[Cl:25][C:19]1[CH:20]=[C:21]2[C:16](=[CH:17][CH:18]=1)[NH:15][C:14]1[CH:13]=[C:12]([CH:5]([CH3:6])[C:4]([OH:26])=[O:3])[CH:24]=[CH:23][C:22]2=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)(C)C1=CC=2NC3=CC=C(C=C3C2C=C1)Cl)=O
|
Name
|
|
Quantity
|
1.9 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.9 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 247 g
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
CUSTOM
|
Details
|
is removed by filtration
|
Type
|
WASH
|
Details
|
washed with acetic acid/water (1:1) and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=3C=CC(=CC3NC2=CC1)C(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:3][C:4](=[O:26])[C:5]([C:12]1[CH:24]=[CH:23][C:22]2[C:21]3[C:16](=[CH:17][CH:18]=[C:19]([Cl:25])[CH:20]=3)[NH:15][C:14]=2[CH:13]=1)(C)[C:6](OCC)=O)C.Cl>C(O)(=O)C>[Cl:25][C:19]1[CH:20]=[C:21]2[C:16](=[CH:17][CH:18]=1)[NH:15][C:14]1[CH:13]=[C:12]([CH:5]([CH3:6])[C:4]([OH:26])=[O:3])[CH:24]=[CH:23][C:22]2=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)(C)C1=CC=2NC3=CC=C(C=C3C2C=C1)Cl)=O
|
Name
|
|
Quantity
|
1.9 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.9 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 247 g
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
CUSTOM
|
Details
|
is removed by filtration
|
Type
|
WASH
|
Details
|
washed with acetic acid/water (1:1) and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=3C=CC(=CC3NC2=CC1)C(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |